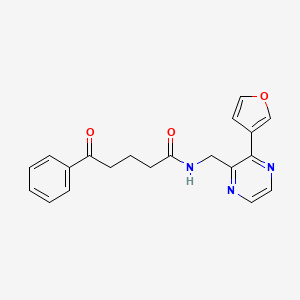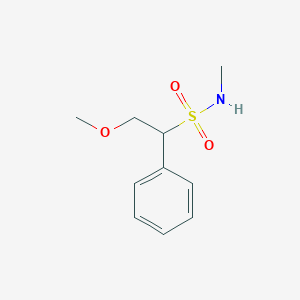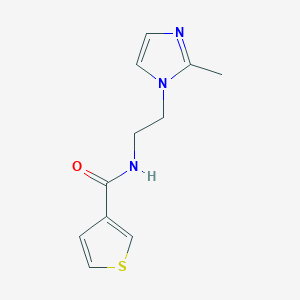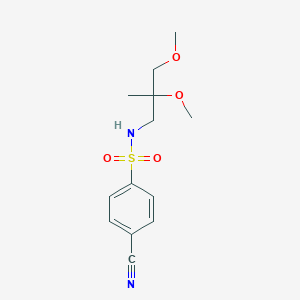![molecular formula C12H22BNO3Si B2864806 (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid CAS No. 2377609-30-6](/img/structure/B2864806.png)
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid: is a specialized chemical compound that features a boronic acid group attached to a pyridine ring, which is further modified with a tert-butyldimethylsilyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is to start with pyridin-4-ylboronic acid and then introduce the tert-butyldimethylsilyl group through a silylation reaction. The reaction conditions usually require the use of tert-butyldimethylsilyl chloride (TBDMSCl) and a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and a base such as sodium carbonate (Na2CO3).
Major Products Formed
Oxidation: : Formation of borates.
Reduction: : Formation of pyridine derivatives.
Substitution: : Formation of biaryl compounds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: : Employed in the study of biological systems where boronic acids are used as probes or inhibitors.
Medicine: : Potential use in drug discovery and development, especially in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the selectivity and yield of the reaction.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its combination of a boronic acid group and a tert-butyldimethylsilyl ether group on a pyridine ring. Similar compounds include:
Pyridin-4-ylboronic acid: : Lacks the tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl ethers: : Typically lack the boronic acid group.
Other boronic acids: : May lack the tert-butyldimethylsilyl group or be attached to different aromatic rings.
The presence of both the boronic acid and the tert-butyldimethylsilyl group in this compound provides unique chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-8-10(13(15)16)6-7-14-11/h6-8,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGCABFJXCWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)

![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/new.no-structure.jpg)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2864737.png)
![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)
![methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2864741.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)



